![molecular formula C25H19F3N2OS B2974801 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide CAS No. 292056-83-8](/img/structure/B2974801.png)
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have gained significant attention in recent years due to their potential in treating various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
Thiazole derivatives
Thiazole is a type of heterocyclic compound that has been found in many important synthetic drug molecules . Thiazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Trifluoromethylphenyl motif
The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations .
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, one of the limitations of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is its low solubility, which can make it challenging to use in certain experimental setups. Additionally, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has not yet been extensively studied in clinical trials, which limits its potential applications in human therapy.
Zukünftige Richtungen
There are several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. One potential direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic potential. Another direction is to explore the use of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in other diseases, such as multiple sclerosis and Sjogren's syndrome, which are also associated with B-cell dysregulation. Additionally, further studies are needed to understand the long-term safety and efficacy of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in human patients.
In conclusion, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is a novel BTK inhibitor that has shown promising results in scientific research for the treatment of various diseases, including cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been discussed. Several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide have also been proposed, highlighting its potential as a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with 2-chloro-N-(2,2-diphenylacetamido)acetamide in the presence of a base to yield 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. The overall yield of the synthesis process is reported to be around 25%.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has been extensively studied for its potential in treating various diseases. It has shown promising results in preclinical studies as a BTK inhibitor, which makes it a potential candidate for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has also shown potential in treating autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDPAVMAZJQABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide | |
CAS RN |
292056-83-8 |
Source
|
Record name | 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.